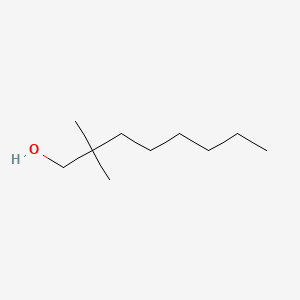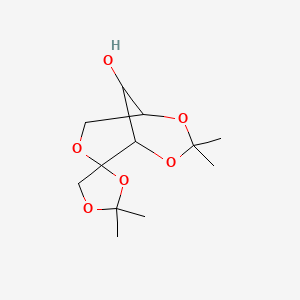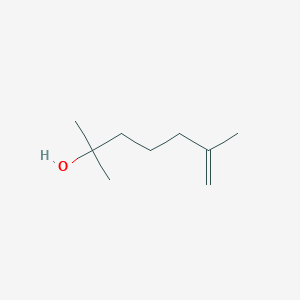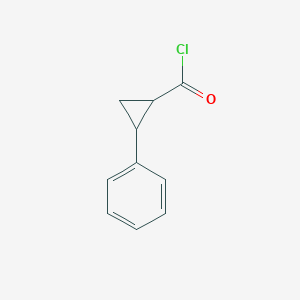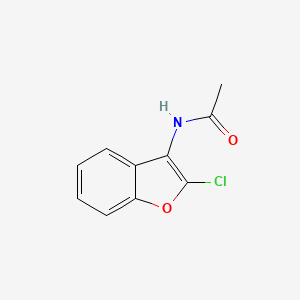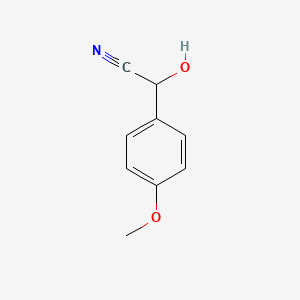
(4-甲氧苯基)乙二腈
描述
“(4-Methoxyphenyl)glycolonitrile” is a chemical compound used for experimental and research purposes . It is also known by its CAS number 33646-40-1 .
Synthesis Analysis
The synthesis of glycolonitrile, a related compound, involves the reaction of hydrogen cyanide and formaldehyde . The formaldehyde feed stream is heated before reacting with hydrogen cyanide, resulting in an aqueous glycolonitrile solution with fewer impurities . This process enables the production of an aqueous glycolonitrile solution that requires less post-reaction purification .科学研究应用
-
- Application: MOGs have a wide range of application prospects in materials science, chemistry, biomedicine, and other fields . They are widely used in the fields of catalysis, adsorption, energy storage, electrochromic devices, sensing, analysis, and detection .
- Method: The synthesis conditions of MOGs are gentler and more stable compared with Metal-Organic Frameworks (MOFs) .
- Results: MOGs have attracted much attention due to their hierarchical porous structure, large specific surface area, and good surface modifiability .
-
- Application: Intelligent polymer gel has great potential for applications in the fields of drug engineering, molecular devices, and biomedicine .
- Method: The strength and responsiveness of the gels can be improved under different configurations in different technologies to meet the needs in these fields .
- Results: An intelligent polymer gel can adapt to environmental changes by changing its structure .
-
Catalytic Cyanosilylation Reaction
- Application: A triangular metallosalen-based metallacycle was constructed and used to cyanosilylate a wide range of benzaldehydes with trimethylsilyl cyanide .
- Method: The metallacycle was constructed in quantitative yield by the self-assembly of a 180° bis (pyridyl)salen-Al complex and a 60° diplatinum (ii) acceptor in a 1:1 stoichiometric ratio .
-
Antitumor Activity of Sacroflavonoside
- Application: Sacroflavonoside, a new derivative of diphenylethene, was synthesized and found to possess the inhibitory effect on the proliferation of gastric carcinoma cells (MKN-45) in vitro .
- Method: With anisaldehyde (SM-A) as starting material, the sacroflavonoside was synthesized by nucleophilic addition, electrophilic substitution and dehydration cyclization .
- Results: Sacroflavonoside could significantly induce MKN-45 cells apoptosis and autophagy by increasing the expression of Bax, Caspase-3, Beclin1 and LC3-II proteins and decreasing the expression of Bcl-2 protein at low micromole level .
-
Catalytic Cyanosilylation Reaction
- Application: A triangular metallosalen-based metallacycle was constructed and used to cyanosilylate a wide range of benzaldehydes with trimethylsilyl cyanide .
- Method: The metallacycle was constructed in quantitative yield by the self-assembly of a 180° bis (pyridyl)salen-Al complex and a 60° diplatinum (ii) acceptor in a 1:1 stoichiometric ratio .
-
Multifunctional Conductive Hydrogels
- Application: Multifunctional conductive hydrogels have been paid tremendous attention due to their high stretchability, flexibility, and excellent biocompatibility . They are advantageous to match various demands for practical applications such as in human motion sensors, sensory skins, and personal healthcare diagnosis .
-
Chiral Zr-Based Metal-Organic Frameworks
- Application: Highly stable chiral Zr (IV)-based MOFs with different topologies are constructed to support Ir complexes and demonstrate their network structures-dependent asymmetric catalytic performance .
- Method: Guided by the modulated synthesis and isoreticular expansion strategy, five chiral Zr-MOFs with a flu or ith topology are constructed from enantiopure 1,1′-biphenol-derived tetracarboxylate linkers and Zr6, Zr9, or Zr12 clusters .
安全和危害
属性
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDAAMXETLHTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269541 | |
| Record name | 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)glycolonitrile | |
CAS RN |
33646-40-1 | |
| Record name | 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33646-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelonitrile, p-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033646401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Methoxyphenyl)glycolonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxyphenyl)glycolonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


